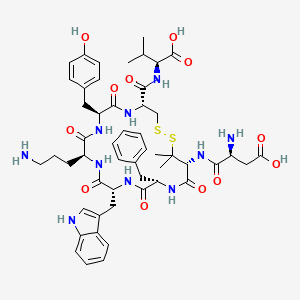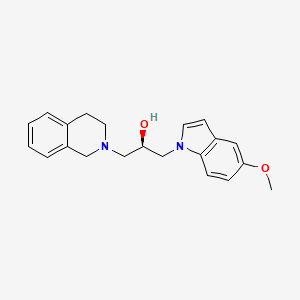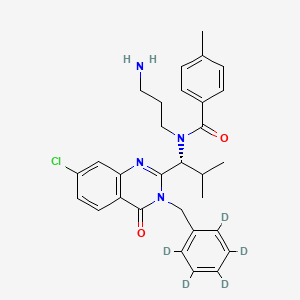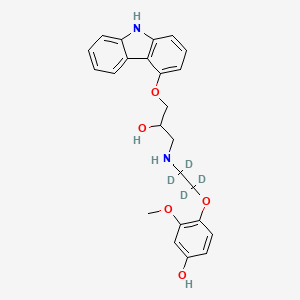
Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 is a deuterated labeled version of the metabolite 4-Hydroxyphenyl Carvedilol. This compound is a stable isotope used primarily for research purposes. It is a metabolite of Carvedilol, a beta-blocker used to treat high blood pressure and heart failure. The deuterium labeling in this compound allows for precise quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Carvedilol metabolite 4-Hydroxyphenyl Carvedilol. This process is typically carried out in vitro, where deuterium is introduced into the molecular structure through specific chemical reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium into the compound. The production is carried out under controlled conditions to maintain the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the original compound. These products are often used in further research to study the pharmacokinetics and pharmacodynamics of Carvedilol and its metabolites .
Scientific Research Applications
Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 has several scientific research applications, including:
Chemistry: Used as a tracer for quantitation during drug development processes.
Biology: Helps in studying the metabolic pathways of Carvedilol.
Medicine: Assists in understanding the pharmacokinetics and pharmacodynamics of Carvedilol.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 involves its interaction with beta-adrenergic receptors. As a metabolite of Carvedilol, it retains the ability to block beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenyl Carvedilol: The non-deuterated version of the compound.
Carvedilol: The parent compound from which the metabolite is derived.
Other beta-blockers: Compounds like Metoprolol and Atenolol that also block beta-adrenergic receptors.
Uniqueness
Carvedilol metabolite 4-Hydroxyphenyl Carvedilol-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation during research. This makes it a valuable tool in drug development and pharmacokinetic studies .
Properties
Molecular Formula |
C24H26N2O5 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-1,1,2,2-tetradeuterioethoxy]-3-methoxyphenol |
InChI |
InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i11D2,12D2 |
InChI Key |
ZCJHEORDHXCJNB-AREBVXNXSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)O)OC)NCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



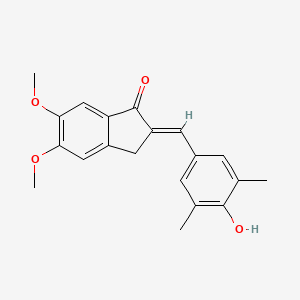
![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)
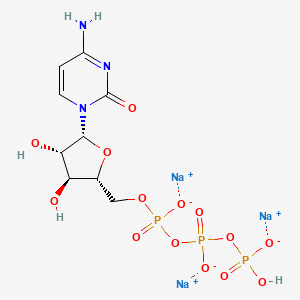
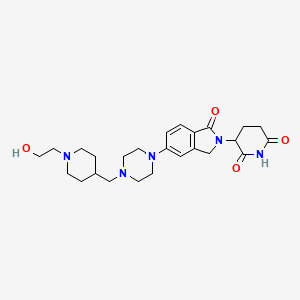
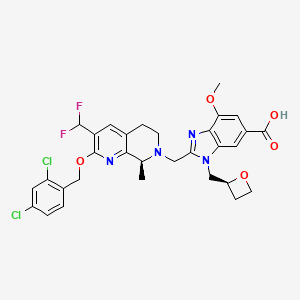
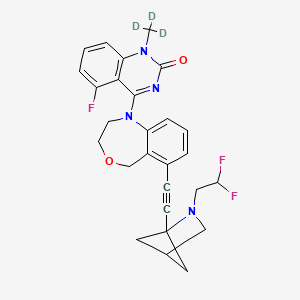
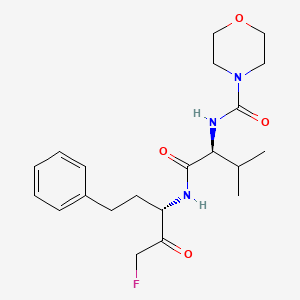


![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)
